1,3-dibenzyl-4',4',6'-trimethyl-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
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Overview
Description
1,3-Dibenzyl-4’,4’,6’-trimethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate molecular architecture, which includes multiple benzyl groups and a spiro linkage between an imidazolidine and a pyrroloquinoline moiety. The presence of these functional groups and structural features makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-4’,4’,6’-trimethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidine and pyrroloquinoline precursors, followed by their coupling under specific conditions to form the spiro linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-4’,4’,6’-trimethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzyl groups in the compound can participate in substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydrogenated forms of the compound.
Scientific Research Applications
1,3-Dibenzyl-4’,4’,6’-trimethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one has several scientific research applications:
Chemistry: Used as a model compound to study spiro compound synthesis and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3-dibenzyl-4’,4’,6’-trimethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibenzyl-8’-methoxy-4’,4’,6’-trimethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one
- 1,3-Dibenzyl-4’,4’,6’,8’-tetramethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one
Uniqueness
Compared to similar compounds, 1,3-dibenzyl-4’,4’,6’-trimethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one stands out due to its specific substitution pattern and the presence of the spiro linkage. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H31N3O |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
1',3'-dibenzyl-9,11,11-trimethylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,2'-imidazolidine]-2-one |
InChI |
InChI=1S/C30H31N3O/c1-22-19-29(2,3)33-27-25(22)15-10-16-26(27)30(28(33)34)31(20-23-11-6-4-7-12-23)17-18-32(30)21-24-13-8-5-9-14-24/h4-16,19H,17-18,20-21H2,1-3H3 |
InChI Key |
QKAYWWFVARMCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=CC=C3C4(C2=O)N(CCN4CC5=CC=CC=C5)CC6=CC=CC=C6)(C)C |
Origin of Product |
United States |
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